molecular formula C19H22ClFN4O3S B2499486 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1219189-02-2

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2499486
CAS No.: 1219189-02-2
M. Wt: 440.92
InChI Key: YVWLUKOPKQLRSF-UHFFFAOYSA-N
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Description

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a morpholine group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole and oxazole rings, followed by the introduction of the morpholine group. Common synthetic methods include:

    Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.

    Knoevenagel Condensation: This reaction is used to form the oxazole ring by condensing an aldehyde with a compound containing an active methylene group.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to increase efficiency and yield. These methods are advantageous as they reduce the number of purification steps and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole ring, an oxazole ring, and a morpholine group. This unique structure contributes to its diverse range of applications and its potential as a therapeutic agent .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(22-27-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWLUKOPKQLRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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